molecular formula C19H20N4O6 B600163 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide CAS No. 133084-70-5

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

Cat. No.: B600163
CAS No.: 133084-70-5
M. Wt: 400.391
InChI Key: SQVPGYDPSLNFET-KSXIZUIISA-N
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Description

PhIP is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The formation of PhIP increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .


Synthesis Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . Traditionally, the carbonyl compounds required for the formation of the PhIP ring were considered to be produced as a consequence of the Maillard reaction between phenylalanine and carbohydrates .


Molecular Structure Analysis

The preferred IUPAC name for PhIP is 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine . The chemical formula is C13H12N4 and the molar mass is 224.267 g/mol .


Chemical Reactions Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . Lipids can also contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde analogously to carbohydrates .


Physical and Chemical Properties Analysis

PhIP appears as an off-white solid . It has a density of 1.3 g/cm³ . The melting point is 300 °C (572 °F; 573 K) and the boiling point is 468.9 °C (876.0 °F; 742.0 K) . Its solubility in water is 407.1 mg/L .

Scientific Research Applications

Metabolic Pathways and Detection Methods

  • Metabolism in Humans: A study on the excretion of the N(2)-glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in urine examined its relationship to cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2) activity levels. This research highlights the metabolic processing of PhIP, a compound formed during the cooking of meat, and its implications for human health (Stillwell, Sinha, & Tannenbaum, 2002).
  • Detection Techniques: The development of a facile solid-phase extraction method, employing a mixed-mode reverse-phase cation exchange resin, enabled the simultaneous isolation and quantification of PhIP, its glucuronide conjugates, and genotoxic metabolites from human urine, showcasing advancements in biomonitoring techniques for this carcinogen (Fede et al., 2009).

Implications for Human Health

  • Glucuronidation and Detoxification: Research into the glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases identified specific UGT1A family isoforms involved, shedding light on the detoxification mechanisms of PhIP and its metabolites, which are integral to understanding its health implications (Nowell et al., 1999).
  • Formation of DNA Adducts: The formation of DNA adducts by N2-oxidized species of PhIP in rat liver emphasizes the genotoxic potential of this compound and its metabolites, underlining the importance of understanding its metabolic pathways to evaluate its carcinogenic risk (Alexander et al., 1991).

Generation and Control in Food

  • Control Strategies: An overview of the generation and control of PhIP in high-temperature processed meat products discussed its biological toxicity, formation mechanism, and strategies to minimize its presence in food, aiming to reduce dietary exposure to this carcinogen (Na, 2014).

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, is the cytochrome P450 1A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic activation of the compound .

Biochemical Pathways

The compound induces gene expression changes in the JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .

Pharmacokinetics

The compound is extensively glucuronidated in humans, both in vivo and in vitro . This process is mediated by UDP-glucuronosyltransferase (UGT), which plays a critical role in the detoxification of food-borne carcinogenic heterocyclic amines .

Result of Action

The compound mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to be selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons .

Action Environment

The formation of the compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked . Exposure to the compound depends on the eating habits of the individual and can vary up to 5000-fold . It is also related to the type of meat, doneness, cooking method, and quantity consumed .

Safety and Hazards

The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" . The International Agency for Research on Cancer (IARC), part of the World Health Organization, has classified PhIP as an IARC Group 2B carcinogen (i.e., possibly carcinogenic to humans) .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPGYDPSLNFET-KSXIZUIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747014
Record name N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133084-70-5
Record name N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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